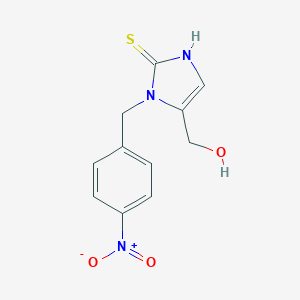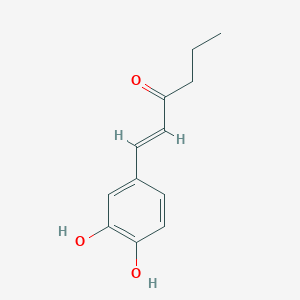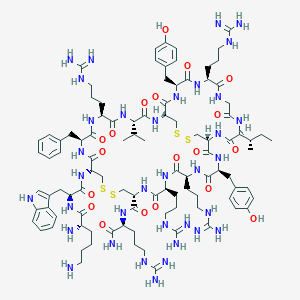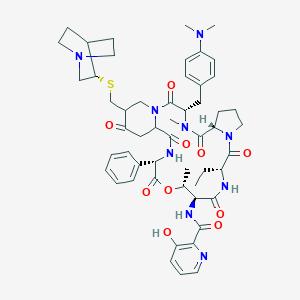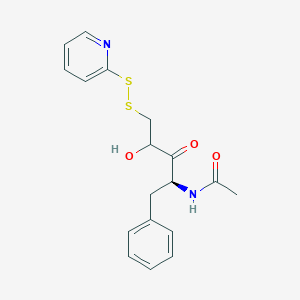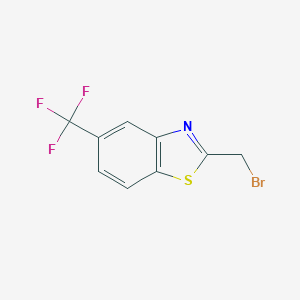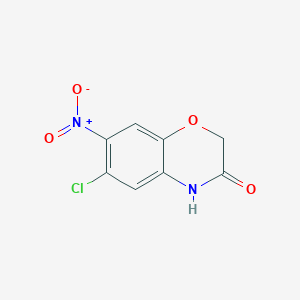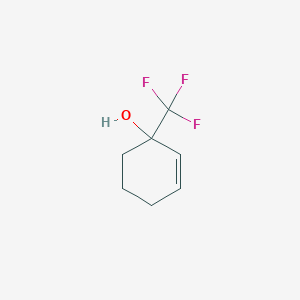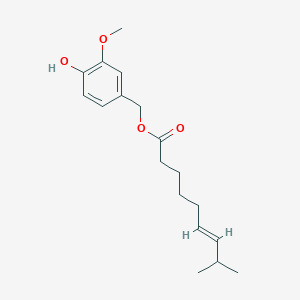
Capsiate
描述
辣椒素酯是辣椒素的一种非辛辣类似物,主要存在于被称为 CH-19 甜的非辛辣红辣椒品种中。与以辛辣味而闻名的辣椒素不同,辣椒素酯不会产生灼烧感。 这种化合物因其潜在的健康益处以及在各个领域的应用而引起了广泛关注 .
作用机制
辣椒素酯主要通过激活瞬时受体电位香草素 1 (TRPV1) 受体来发挥作用。该受体参与各种生理过程,包括疼痛感知、体温调节和代谢。 辣椒素酯激活肠道中的 TRPV1 受体,从而导致能量代谢增加和身体脂肪积累减少 . 此外,辣椒素酯抑制 Src 激酶的激活,Src 激酶在血管生成和血管通透性中起作用 .
生化分析
Biochemical Properties
Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . The enzyme cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of vanillin to vanillyl alcohol during this compound biosynthesis . This process is more prevalent in the mature red fruit placental extract than in the immature green fruit placental extract .
Cellular Effects
This compound and its dihydroderivative, dihydrothis compound, have been shown to inhibit vascular endothelial growth factor (VEGF)–induced proliferation, chemotactic motility, and capillary-like tube formation of primary cultured human endothelial cells . They also block VEGF-induced endothelial permeability and loss of vascular endothelial (VE)–cadherin–facilitated endothelial cell-cell junctions .
Molecular Mechanism
This compound exerts its effects at the molecular level by suppressing VEGF-induced activation of Src kinase and phosphorylation of its downstream substrates, such as p125 FAK and VE-cadherin . It does this without affecting autophosphorylation of the VEGF receptor KDR/Flk-1 . In vitro kinase assay and molecular modeling studies revealed that this compound inhibits Src kinase activity via its preferential docking to the ATP-binding site of Src kinase .
Temporal Effects in Laboratory Settings
The effects of this compound on endurance performance have been studied over time in laboratory settings . For example, male BALB/c mice orally given this compound (10 mg/kg) were able to keep swimming longer before exhaustion than the control mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, one study explored the effects of 10 mg/kg of this compound on swimming endurance in mice . The consumption of 10 mg/kg of this compound enhanced endurance performance, largely attributed to the increase in fatty acid utilization .
Metabolic Pathways
This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . The potent biological effects of this compound are intimately related to these metabolic pathways .
Subcellular Localization
Capsaicinoid-related genes, which could be involved in this compound biosynthesis, were found to be most highly expressed in the placenta of chili pepper fruits
准备方法
合成路线和反应条件: 辣椒素酯可以通过脂肪酶催化的动态转酰化过程从辣椒素合成。这种方法涉及在脂肪酶(作为催化剂)的存在下,香草醇与壬酸的酰化。 反应通常在 70°C 的正己烷中进行 .
工业生产方法: 辣椒素酯的工业生产涉及上述酶法合成方法。这种方法因其效率以及能够以显著数量生产辣椒素酯而被采用。 该过程涉及将辣椒素直接转化为辣椒素酯,无需单独制备酰基供体 .
化学反应分析
反应类型: 辣椒素酯会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 辣椒素酯可以在受控条件下使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 辣椒素酯的还原可以通过使用还原剂(如硼氢化钠或氢化铝锂)实现。
取代: 涉及辣椒素酯的取代反应通常需要亲核试剂,如氢氧根离子或胺。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,辣椒素酯的氧化可能会产生香草酸衍生物,而还原可以产生香草醇衍生物 .
科学研究应用
辣椒素酯在各个领域具有广泛的科学研究应用:
化学: 辣椒素酯用作研究辣椒素类化合物合成和反应性的模型化合物。其非辛辣性质使其在实验室环境中更容易处理。
相似化合物的比较
辣椒素酯属于一组被称为辣椒素类化合物的化合物,其中还包括二氢辣椒素酯和去甲二氢辣椒素酯。这些化合物在结构上与辣椒素相似,但缺乏其辛辣味。
类似化合物:
辣椒素: 以其辛辣味和广泛的生物活性而闻名,包括止痛和抗炎作用。
二氢辣椒素酯: 与辣椒素酯类似,但化学结构略有不同,导致其生物活性有所差异。
去甲二氢辣椒素酯: 另一种非辛辣的辣椒素类化合物,具有与辣椒素酯类似的潜在健康益处.
辣椒素酯的独特性: 辣椒素酯的非辛辣性质使其在辣椒素类化合物中独树一帜,使其能够在辣椒素灼烧感不理想的应用中使用。 其能够在不引起不适的情况下激活 TRPV1 受体,使其成为研究和治疗目的的宝贵化合物 .
属性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174575 | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205687-01-0 | |
| Record name | Capsiate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



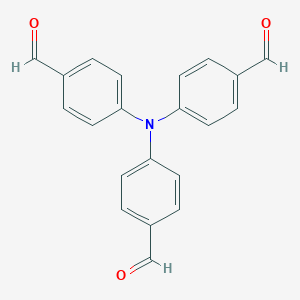
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
